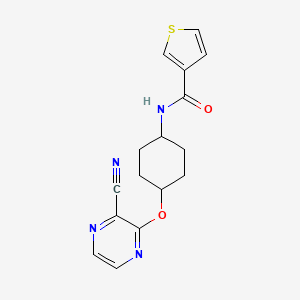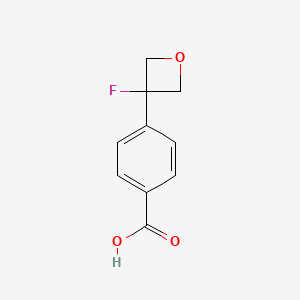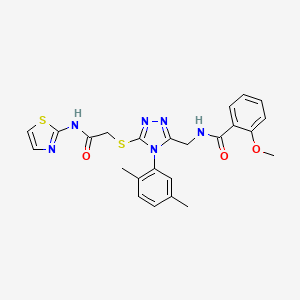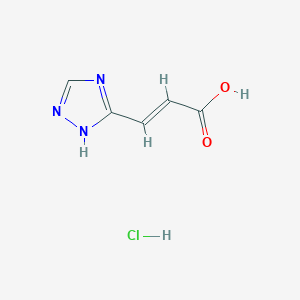
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学研究应用
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Agrochemicals: The compound is explored for its use in pesticides and herbicides due to its ability to interact with biological systems.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of (E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activities.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings and biological properties.
Uniqueness
(E)-3-(1H-1,2,4-Triazol-5-yl)prop-2-enoic acid;hydrochloride is unique due to its specific enone structure and hydrochloride salt form, which may enhance its solubility and reactivity in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.ClH/c9-5(10)2-1-4-6-3-7-8-4;/h1-3H,(H,9,10)(H,6,7,8);1H/b2-1+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJNJOGDGWXKJG-TYYBGVCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C=CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)/C=C/C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2370366.png)
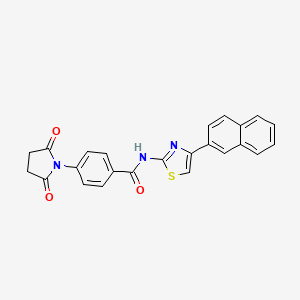
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)
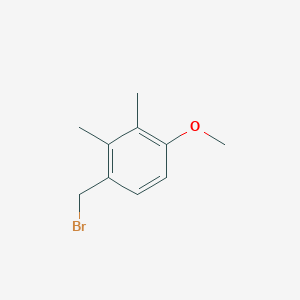
![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B2370377.png)
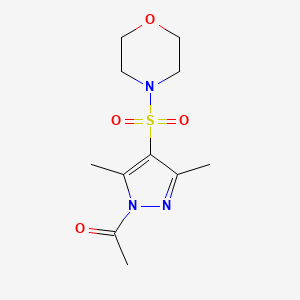
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2370382.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)
